

4-Borono-D-phenylalanine molecular weight and formula

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Compound of Interest

Compound Name: 4-Borono-D-phenylalanine

Cat. No.: B056219

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An In-depth Technical Guide to 4-Borono-D-phenylalanine

For researchers, scientists, and drug development professionals, **4-Borono-D-phenylalanine** is a compound of significant interest, primarily for its application in cancer therapy. This technical guide provides a comprehensive overview of its core properties, synthesis, and mechanism of action, with a focus on its role in Boron Neutron Capture Therapy (BNCT).

Core Molecular Data

4-Borono-D-phenylalanine is a boronated analogue of the essential amino acid phenylalanine. The presence of the boronic acid group is key to its therapeutic applications.

Property	Value
Molecular Formula	C9H12BNO4 ^{[1][2]}
Molecular Weight	209.01 g/mol ^{[1][2]}
IUPAC Name	(2R)-2-amino-3-(4-boronophenyl)propanoic acid ^[1]
CAS Number	111821-49-9 ^[1]
Appearance	White to off-white powder
Solubility	Low water solubility ^[3]

Experimental Protocols

Synthesis of 4-Borono-DL-phenylalanine via Horner-Emmons Wittig Reaction

A high-yield synthesis of 4-borono-DL-phenylalanine can be achieved through a route featuring a highly diastereoselective formation of a Z-isomer of a boron-containing dehydroamino acid derivative.^[4] This method is a modification of the Horner-Emmons Wittig reaction.

Materials:

- 4-bromobenzaldehyde
- Propane-1,3-diol
- $\text{BF}_3\text{-OEt}_2$
- Trimethyl borate
- N-(benzyloxycarbonyl)phosphonoglycine ester
- 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG)
- Anhydrous THF
- 3 M aqueous NH_4Cl

Methodology:

- Preparation of the Boronated Carbonyl Compound:
 - Commercially available 4-bromobenzaldehyde is treated with propane-1,3-diol in the presence of a catalytic amount of $\text{BF}_3\text{-OEt}_2$ in refluxing toluene to provide the corresponding acetal.^[4]
 - The boronated carbonyl compound is then prepared from the acetal via a Grignard reaction with trimethyl borate in anhydrous THF at -78°C , followed by stepwise hydrolysis.^[4]

- Horner-Emmons Wittig Reaction:
 - The boron-containing carbonyl compound is condensed with N-(benzyloxycarbonyl)phosphonoglycine ester.[\[4\]](#)
 - The use of DBU or TMG as a base in an appropriate solvent provides the (Z)-dehydroamino acid derivative with high diastereoselectivity and in excellent yields.[\[4\]](#)
- Final Product Formation:
 - Subsequent chemical modifications, including reduction and deprotection steps, yield 4-borono-DL-phenylalanine.

Preparation of ^{18}F -labeled 4-Borono-L-phenylalanine for PET Imaging

Radiolabeled derivatives of 4-boronophenylalanine are crucial for positron emission tomography (PET) imaging to evaluate the accumulation of the drug in tumors before BNCT.[\[1\]](#) [\[5\]](#)

Materials:

- 4-borono-L-phenylalanine
- $[^{18}\text{F}]\text{CH}_3\text{COOF}$ (acetyl hypofluorite)
- Trifluoroacetic acid (TFA)
- Cassette-type synthesizer (e.g., CFN-MPS200)

Methodology:

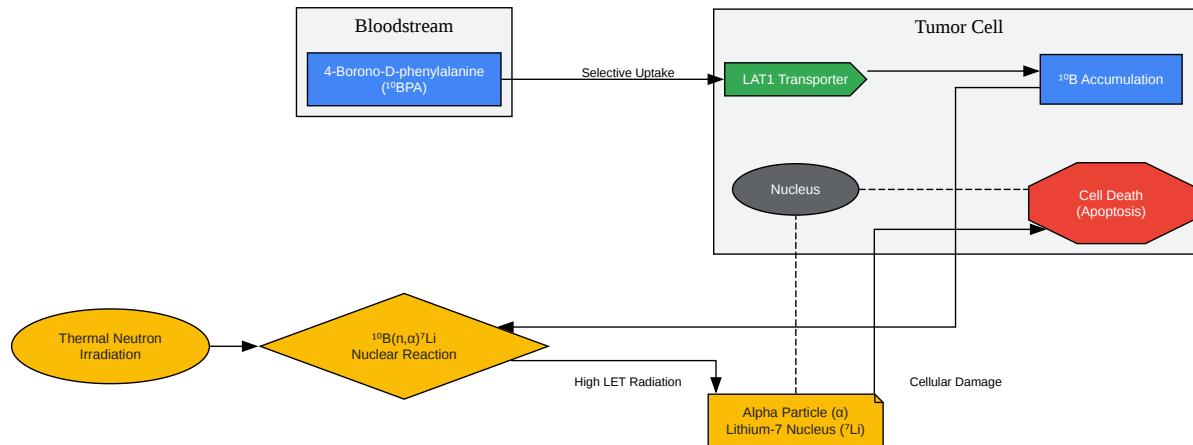
- Dissolution: 30 mg of 4-borono-L-phenylalanine is dissolved in 4 mL of trifluoroacetic acid at room temperature.[\[5\]](#)
- Radiolabeling: The $[^{18}\text{F}]\text{CH}_3\text{COOF}$ is introduced into the solution containing 4-borono-L-phenylalanine.[\[5\]](#)

- Purification: The trifluoroacetic acid is removed from the reactor under reduced pressure while maintaining a nitrogen gas flow at 120 °C.[5] The resulting 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA) is then purified using high-performance liquid chromatography (HPLC).[6]

Mechanism of Action in Boron Neutron Capture Therapy (BNCT)

4-Borono-phenylalanine is a key agent in BNCT, a targeted cancer therapy.[4] Its efficacy relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells.[7] Many cancer cells overexpress L-type amino acid transporter 1 (LAT1), which facilitates the uptake of 4-borono-phenylalanine.[3][8]

Once the compound has accumulated in the tumor, the patient is irradiated with a beam of low-energy thermal neutrons. The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[3] These particles have a short range of approximately one cell diameter, ensuring that the destructive energy is deposited primarily within the cancer cells, while sparing the surrounding healthy tissue.[3]



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Caption: Mechanism of Boron Neutron Capture Therapy (BNCT).

Applications in Drug Development

The unique properties of **4-Borono-D-phenylalanine** make it a valuable tool in several areas of drug development:

- Boron Neutron Capture Therapy: It is a primary agent for BNCT in treating various cancers, including brain tumors and melanomas.[1][4]
- Radiotracer Development: It serves as a precursor for radiolabeled compounds used in PET imaging to visualize tumors and assess their potential for BNCT.[1][6]
- Research Tool: It is used in studies to investigate amino acid transport mechanisms and tumor biology.[1] The D-configuration offers resistance to proteolytic degradation, which is a desirable feature for therapeutic peptides.[8]

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